molecular formula C10H15NO3 B2505496 Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate CAS No. 714273-89-9

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate

Katalognummer: B2505496
CAS-Nummer: 714273-89-9
Molekulargewicht: 197.234
InChI-Schlüssel: YVBVIJQMJDNVFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate is an oxazole derivative featuring a tert-butyl substituent at position 5 and an ethyl ester group at position 4 of the heterocyclic ring. The ethyl ester moiety facilitates solubility and may act as a prodrug precursor, hydrolyzing to the corresponding carboxylic acid in vivo .

Molecular Formula: C₁₀H₁₅NO₃ Molecular Weight: 197.23 g/mol (calculated) Structural Features:

  • Position 5: tert-butyl (C₄H₉) group, contributing steric hindrance and hydrophobicity.
  • Position 4: Ethyl ester (-COOCH₂CH₃), enabling synthetic versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with tert-butylamine in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazolidine derivatives .

Wirkmechanismus

The mechanism of action of ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazole Carboxylates

Structural and Functional Differences

The table below compares Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate with structurally related oxazole esters, highlighting substituent positions, functional groups, and molecular properties:

Compound Name Substituent Position Substituent Group Ester Group Molecular Weight (g/mol) Notable Properties/Synthesis
This compound 5 tert-butyl Ethyl 197.23 Enhanced steric bulk; potential stability
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate 2 3-hydroxyphenyl Ethyl 249.24 Synthesized via Suzuki coupling
Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate 5 cyclopropyl Ethyl 195.20 Smaller substituent; lower steric hindrance
Ethyl 2-amino-1,3-oxazole-4-carboxylate 2 amino Ethyl 156.14 Amino group allows further functionalization
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate 2 trifluoromethyl Ethyl 209.12 Electron-withdrawing CF₃ group; higher polarity
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate 5 1-methylpyrazole Ethyl 221.22 Heteroaromatic substituent; potential bioactivity

Key Comparison Points

Substituent Position: Substituents at position 5 (e.g., tert-butyl, cyclopropyl) influence steric effects and ring electronics differently than those at position 2 (e.g., aryl, amino groups). Example: The tert-butyl group at position 5 in the target compound increases steric hindrance compared to the 3-hydroxyphenyl group at position 2 in S-20A .

Substituent Type: Alkyl Groups: tert-butyl (C₄H₉) offers greater hydrophobicity than cyclopropyl (C₃H₅) . Electron-Withdrawing Groups: Trifluoromethyl (CF₃) enhances polarity and metabolic stability .

Ester Group :

  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, balancing stability and bioavailability.

Biologische Aktivität

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound is characterized by an oxazole ring fused with a carboxylate group and a tert-butyl substituent. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxazole derivatives have shown activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds against pathogens are summarized below:

CompoundMIC (µg/ml)Target Pathogen
111.6Candida albicans
120.8Candida tropicalis
1520S. aureus
1618E. coli

These findings indicate that oxazole derivatives can be effective against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific enzymes, particularly those involved in metabolic pathways. It has been shown to inhibit hydrolase enzymes, which play crucial roles in cellular metabolism. The compound may bind to the active sites of these enzymes, preventing substrate binding and subsequent catalysis.

The oxazole ring in this compound allows for interactions with various molecular targets within cells. This compound can modulate enzyme activity and influence cellular signaling pathways. The enhanced stability provided by the tert-butyl group aids in maintaining effective concentrations of the compound within biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound has been observed to cause cell cycle arrest at specific phases, highlighting its potential as an anticancer agent.

Pharmacokinetics

Research into the pharmacokinetics of similar oxazole compounds indicates favorable absorption and distribution characteristics. The lipophilicity conferred by the tert-butyl group suggests enhanced permeability across cell membranes, which is crucial for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclization or condensation reactions. Two validated methods include:

  • Route 1 : Reacting ethyl bromopyruvate with tert-butyl urea in ethanol under reflux for 12 hours, yielding ~58% after cooling and vacuum filtration .
  • Route 2 : Boc-protection of intermediates using Boc anhydride, DIEA, and DMAP in DMF at 40°C, achieving 60% yield after purification via ethyl acetate extraction and sodium sulfate drying .
    Key factors affecting yield include temperature control, stoichiometric ratios, and purification techniques (e.g., hexane washing to remove impurities).

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:

  • 1H NMR (DMSO-d6): Peaks at δ 10.92 (s, Boc-protected NH), 8.90 (s, oxazole proton), and 1.38 (s, tert-butyl) confirm substituent positions .
  • EI-MS : A molecular ion peak at m/z 156.053 (C₆H₈N₂O₃) aligns with intermediate structures .
    Thin-layer chromatography (TLC) with ethyl acetate (Rf = 0.5–0.7) monitors reaction progress .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and NIOSH-approved respirators to avoid dermal/ocular contact and inhalation of aerosols .
  • Ventilation : Use fume hoods to minimize exposure to decomposition products (e.g., NOx, CO) during synthesis .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose in sealed containers to prevent environmental release .

Advanced Research Questions

Q. How do catalytic systems (e.g., DMAP, p-toluenesulfonic acid) enhance oxazole ring formation?

  • DMAP : Accelerates Boc-protection by acting as a nucleophilic catalyst, stabilizing transient acyl intermediates during esterification .
  • Acid Catalysis : p-Toluenesulfonic acid facilitates dehydration in condensation reactions, promoting oxazole cyclization via protonation of carbonyl groups .
    Optimization involves adjusting catalyst loading (e.g., 10 mol% DMAP) and reaction time (12–24 hours) to balance ring stability and side-product formation .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 58% vs. 86%)?

Discrepancies often arise from:

  • Purification Methods : Column chromatography vs. vacuum filtration may recover higher-purity products .
  • Reagent Purity : Impurities in starting materials (e.g., ethyl bromopyruvate) reduce effective molarity.
    Troubleshooting steps include replicating conditions with strict anhydrous environments and characterizing intermediates via HPLC to identify side reactions .

Q. What computational strategies predict biological interactions of this oxazole derivative?

  • Molecular Docking : Models ligand-protein interactions (e.g., with kinase enzymes) using software like AutoDock Vina. The oxazole ring’s planarity and ester group’s polarity influence binding affinity .
  • MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments, with force fields (e.g., AMBER) parameterized for heterocycles .

Q. What methodologies screen its potential antimicrobial or anticancer activity?

  • In Vitro Assays :
    • MIC Tests : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., E. coli, C. albicans) in 96-well plates .
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) by measuring mitochondrial activity post 48-hour exposure .
  • In Vivo Models : Administer via intraperitoneal injection in murine models to assess tumor regression and toxicity profiles .

Eigenschaften

IUPAC Name

ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)7-8(10(2,3)4)14-6-11-7/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBVIJQMJDNVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714273-89-9
Record name ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.